molecular formula C17H20N4O2S B10996104 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10996104
M. Wt: 344.4 g/mol
InChI Key: VDJSKXMOUYEKLE-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring an indole ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide.

    Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Coupling Reaction: The methoxyindole and thiadiazole intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it to form different functional groups.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Various reduced forms of the thiadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s indole and thiadiazole rings are of interest due to their presence in many bioactive molecules. It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine

Medicinally, this compound has potential as a lead compound for drug development. The indole ring is a common motif in many pharmaceuticals, and the thiadiazole ring can enhance biological activity and specificity.

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves interactions with various molecular targets. The indole ring can interact with enzymes and receptors, while the thiadiazole ring can modulate these interactions by providing additional binding sites or altering the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the combination of the methoxyindole and thiadiazole rings. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)16-19-20-17(24-16)18-15(22)8-10-21-9-7-12-13(21)5-4-6-14(12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22)

InChI Key

VDJSKXMOUYEKLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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